2-(Quinolin-4-YL)acetamide is a chemical compound that has garnered attention due to its potential therapeutic applications, particularly in the field of antimicrobial agents. This compound belongs to a class of molecules that incorporate quinoline, a bicyclic structure known for its diverse biological activities. The presence of the acetamide functional group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
2-(Quinolin-4-YL)acetamide can be synthesized through various chemical reactions involving quinoline derivatives. It is classified under acetamides and quinoline derivatives, which are known for their roles in medicinal chemistry, especially as potential antitubercular and anticancer agents. The compound's structure allows it to interact with biological targets effectively, leading to its classification as a bioactive molecule.
The synthesis of 2-(Quinolin-4-YL)acetamide typically involves several steps:
For example, one reported synthesis involves reacting 3-(benzo[d]thiazol-2-yl)quinoline-2-thiol with chloroacetyl chloride to yield various acetamide derivatives, including 2-(Quinolin-4-YL)acetamide .
Key structural data include:
2-(Quinolin-4-YL)acetamide can undergo various chemical reactions:
The mechanism of action for 2-(Quinolin-4-YL)acetamide primarily involves its interaction with specific enzymes within bacterial pathways:
Relevant data from studies indicate that compounds similar to 2-(Quinolin-4-YL)acetamide exhibit favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles .
The primary applications of 2-(Quinolin-4-YL)acetamide include:
The quinoline scaffold—a benzopyridine heterocycle—is a privileged structure in medicinal chemistry due to its versatile bioactivity profile and capacity for structural diversification. This bicyclic system provides a rigid planar framework facilitating diverse non-covalent interactions with biological targets, including π-π stacking, hydrophobic contacts, hydrogen bonding (via the nitrogen atom), and van der Waals forces [7] [8]. The inherent electronic asymmetry of quinoline allows for selective electrophilic or nucleophilic substitution at various positions (C2, C3, C4, C6, C7), enabling fine-tuning of electronic properties, lipophilicity, and steric bulk [7].
Table 1: Impact of Quinoline Substitution Patterns on Biological Activity
Substituent Position | Electronic Effect | Reported Biological Outcomes | Key Targets |
---|---|---|---|
C4 (Acetamide linkage) | Moderate electron-withdrawing | Enhanced antimycobacterial potency, improved intracellular penetration | Mtb bd oxidase, Kinases |
C6 (Methoxy) | Electron-donating | Increased anti-TB activity (MIC: 0.44 μM vs >29 μM for unsubstituted) [1] | Mtb respiratory complexes |
C2 (Methyl) | Electron-donating | Critical for antitubercular SAR; removal abrogates activity (MIC >31 μM) [1] | Undefined mycobacterial targets |
C7 (Halogen) | Electron-withdrawing | Variable effects; 4-bromo enhanced lipophilicity & activity (MIC 0.10 μM) [1] | DNA gyrase, Topoisomerases |
This molecular framework is integral to numerous clinical agents. Bedaquiline (diarylquinoline) targets ATP synthase in Mycobacterium tuberculosis (Mtb), while fluoroquinolones like moxifloxacin inhibit DNA gyrase [7]. The 4-position, specifically, serves as a critical vector for pharmacophore elaboration. Attachment of acetamide at C4 via an ether or methylene linker yields derivatives with demonstrated potency against drug-resistant tuberculosis, cancer, and enzyme systems like tyrosinase [1] [5] [6]. Quantum mechanical studies indicate the C4 position exhibits distinct electrostatic potential characteristics, facilitating hydrogen bond acceptance crucial for target binding [8].
The acetamide group (–NHCOCH₃) serves as a versatile bioisostere and linker, conferring optimal pharmacokinetic and pharmacodynamic properties to quinoline hybrids. Its incorporation enhances water solubility, metabolic stability, and oral bioavailability while providing critical hydrogen-bonding capacity for target engagement [1] [4]. The carbonyl oxygen acts as a hydrogen bond acceptor, while the amide N–H (particularly in secondary acetamides) functions as a hydrogen bond donor, enabling interactions with enzyme active sites or receptor subsites [3] [9].
In quinolin-4-yl-acetamides, the acetamide tether connects the quinoline core to diverse aromatic/heteroaromatic systems, creating extended pharmacophores. For example:
Table 2: Acetamide-Driven Target Interactions in Quinoline Hybrids
Biological Target | Key Acetamide Interaction | Functional Consequence | Reference |
---|---|---|---|
Mtb bd oxidase | H-bond with His185 | Disruption of oxidase activity & ATP homeostasis [3] | [3] |
Caspase-3 (in breast cancer) | Carbonyl H-bond with Arg207 | Apoptosis induction via caspase-3 activation [5] [6] | [6] |
Tyrosinase | –NH H-bond with His244; C=O H-bond with Asn260 | Competitive inhibition (Ki: 14.87 μM for 9r) [2] | [2] |
Density functional theory (DFT) analyses reveal that electron-withdrawing aryl groups attached to the acetamide nitrogen polarize the amide bond, increasing its hydrogen-bond-accepting capacity and enhancing target affinity [6].
The investigative journey of quinolin-4-yl-acetamides began with phenotypic screening campaigns for novel antitubercular scaffolds. A pivotal 2016 study identified 2-(quinolin-4-yloxy)acetamides as potent inhibitors of M. tuberculosis H37Rv (MIC: 0.70 μM for lead 2). Systematic SAR optimization yielded analogs with submicromolar potency (MIC: 0.05 μM for optimized compounds), activity against drug-resistant strains, and intracellular efficacy in infected macrophages [1]. Crucially, these early leads showed low cytotoxicity (IC₅₀ ≥20 μM in Vero cells) and no cardiotoxicity in zebrafish models at 5 μM [1].
Table 3: Historical Milestones in Quinolin-4-yl-Acetamide Development
Year | Key Advancement | Impact | Reference |
---|---|---|---|
2016 | Discovery of 2-(quinolin-4-yloxy)acetamides as anti-TB leads (MIC ~0.7 μM) | Validated scaffold for Mtb inhibition; established SAR: C6-OMe & lipophilic arylacetamide critical | [1] |
2022 | Design of (quinazolin-4-yloxy)acetamides targeting Mtb bd oxidase (e.g., S-021-0601) | Demonstrated bd oxidase inhibition potentiates Q203; established role in persister cell targeting | [3] |
2023 | Phenotypic screening identified 4-(quinolin-4-yloxy)anilines as Aurora B disruptors | Expanded scaffold to non-ATP-competitive kinase modulation; achieved sub-nM cellular potency | [4] |
2025 | Quinolinvinyl-phenoxy-triazole-acetamides vs. breast cancer (e.g., 9f) | IC₅₀: 16.84 μM (MCF-7); demonstrated caspase-3-mediated apoptosis & spheroid penetration | [5] [6] |
Subsequent research diversified therapeutic applications:
Synthetic methodologies evolved in parallel—early routes relied on O-alkylation of 4-hydroxyquinolines with bromoacetylated anilines [1]. Modern approaches employ "click chemistry" (CuAAC) to assemble triazole-acetamide-quinoline architectures modularly [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1